molecular formula C22H21N3O3S B12191988 (5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B12191988
M. Wt: 407.5 g/mol
InChI Key: CWRZWIRDSFEQLU-RGEXLXHISA-N
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Description

(5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a benzylpiperazine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable α-halo acid with thiourea under basic conditions.

    Introduction of the Benzylidene Group: The thiazolidine-2,4-dione core is then reacted with a benzaldehyde derivative in the presence of a base to form the benzylidene moiety.

    Attachment of the Benzylpiperazine Group: The final step involves the coupling of the benzylidene-thiazolidine-2,4-dione intermediate with benzylpiperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, while the piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of substituted benzylidene or piperazine derivatives.

Scientific Research Applications

(5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurological disorders.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

(5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione: can be compared with similar compounds such as:

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylpiperazine derivatives: Studied for their psychoactive effects.

    Benzylidene derivatives: Investigated for their antimicrobial and anticancer activities.

The uniqueness of This compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

(5Z)-5-[[4-(4-benzylpiperazine-1-carbonyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H21N3O3S/c26-20-19(29-22(28)23-20)14-16-6-8-18(9-7-16)21(27)25-12-10-24(11-13-25)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,23,26,28)/b19-14-

InChI Key

CWRZWIRDSFEQLU-RGEXLXHISA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)/C=C\4/C(=O)NC(=O)S4

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C=C4C(=O)NC(=O)S4

Origin of Product

United States

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